(+/-)17(18)-EpETE-Ethanolamide, also known as 17,18-epoxyeicosatetraenoic acid ethanolamide, is a significant metabolite derived from eicosapentaenoic acid, which is an omega-3 fatty acid. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. It is predominantly found in various tissues, including the brain, heart, kidney, spleen, and liver of rats, indicating its biological relevance in mammalian systems .
The compound is classified as a lipid mediator and an endocannabinoid epoxide. It is formed through the enzymatic conversion of eicosapentaenoic acid by cytochrome P450 enzymes, specifically through the oxygenation of its double bonds. This classification places it within a broader category of bioactive lipids that play critical roles in cell signaling and inflammation modulation .
The synthesis of (+/-)17(18)-EpETE-Ethanolamide typically involves the epoxidation of eicosapentaenoic acid using carbonyl diimidazole as a reagent. The process can be summarized as follows:
Bioconversion methods have also been explored, where eicosapentaenoic acid is incubated with specific bacterial cytochrome P450 enzymes to enhance the yield of 17,18-EpETE .
The molecular structure of (+/-)17(18)-EpETE-Ethanolamide features an epoxide group at the 17th and 18th carbon positions of the eicosapentaenoic acid backbone. The compound's stereochemistry plays a crucial role in its biological activity, with specific enantiomers exhibiting different effects on physiological processes.
(+/-)17(18)-EpETE-Ethanolamide participates in various biochemical reactions primarily involving receptor interactions and signaling pathways:
These reactions highlight the compound's potential therapeutic applications in managing inflammatory diseases.
The mechanism through which (+/-)17(18)-EpETE-Ethanolamide exerts its effects involves several key processes:
Data from studies indicate that these mechanisms contribute significantly to its anti-inflammatory properties.
(+/-)17(18)-EpETE-Ethanolamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during experimental manipulations .
The applications of (+/-)17(18)-EpETE-Ethanolamide span various fields:
The biosynthesis of (±)17(18)-EpETE-Ethanolamide initiates with the epoxidation of eicosapentaenoic acid (EPA), an ω-3 polyunsaturated fatty acid. Cytochrome P450 (CYP) enzymes catalyze this reaction, specifically targeting the 17,18-olefinic bond of EPA to form 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). This epoxidation is a regioselective process, with mammalian CYP isoforms (e.g., human CYP2J2, mouse Cyp1a2, and Cyp4f18) exhibiting distinct catalytic efficiencies. For instance, mouse Cyp4f18 produces 17,18-EpETE alongside 19-hydroxyeicosapentaenoic acid (19-HEPE), highlighting substrate-dependent regioselectivity [1] [7]. The reaction occurs via oxygen transfer to the EPA double bond, generating an unstable epoxide intermediate. EPA serves as the primary precursor, and its ω-3 double bond oxygenation is a metabolic signature distinguishing it from ω-6 arachidonic acid derivatives [5] [7].
Table 1: Regioselectivity of EPA Metabolism by Select CYP Enzymes
| CYP Isoform | Primary EPA Metabolites | Relative Yield (%) |
|---|---|---|
| Cyp1a2 | 17,18-EpETE | 85% |
| Cyp4a12a | 20-HEPE, 17,18-EpETE | 40%, 30% |
| Cyp4f18 | 19-HEPE, 17,18-EpETE | 55%, 25% |
| CYP2J2 (Human) | 17,18-EpETE | >90% |
Stereochemistry critically determines the bioactivity of 17,18-EpETE. Chemically synthesized 17,18-EpETE exists as racemic mixtures of 17(S),18(R) and 17(R),18(S) enantiomers. In contrast, the bacterial enzyme CYP BM-3 from Bacillus megaterium catalyzes stereoselective epoxidation, yielding exclusively the 17(S),18(R)-EpETE enantiomer with >99% enantiomeric excess [1] [5]. This specificity arises from the enzyme’s active site architecture, which positions EPA for omega-3 epoxidation with precise stereocontrol. Molecular modeling reveals that chiral differences stem from distinct EPA binding conformations in CYP catalytic domains [7]. The CYP BM-3 system offers industrial advantages, enabling high-yield production (≈80% conversion efficiency) of the bioactive enantiomer without requiring chiral resolution [1] [5].
The final biosynthetic step involves ethanolamide conjugation of 17,18-EpETE to form (±)17(18)-EpETE-Ethanolamide (17,18-EEQ-EA). This reaction is facilitated by:
Once synthesized, 17,18-EEQ-EA undergoes hydrolysis by fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), regulating its endogenous concentrations [9].
Endogenous and microbial pathways diverge significantly in efficiency, stereoselectivity, and scalability:
Table 2: Endogenous vs. Microbial Production of 17,18-EEQ-EA Precursors
| Parameter | Mammalian Pathway | Microbial Pathway |
|---|---|---|
| Key Enzyme | Cyp2c50, Cyp4f18 | CYP BM-3 |
| 17,18-EpETE Yield | 10-30% | 70-80% |
| Stereoselectivity | Low (racemic) | High (>99% 17(S),18(R)) |
| Enantiomeric Excess | <5% | >99% |
| Scalability | Limited by enzyme expression | High (fermentation-compatible) |
Comprehensive Compound Nomenclature
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: